Rhizoxin

Descripción general

Descripción

La rizoxina es un antibiótico macrólido lactónico aislado del hongo vegetal patógeno Rhizopus microsporus. Presenta una actividad antitumoral y antimitótica significativa, lo que la convierte en un compuesto de interés en la investigación del cáncer . La rizoxina interrumpe la formación de microtúbulos al unirse a la beta-tubulina en las células eucariotas, evitando la formación del huso mitótico e inhibiendo la división celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Los esfuerzos para la síntesis total de la rizoxina se han centrado en la construcción del macrociclo central mediante la metathesis de olefinas con cierre de anillo (RCM) y la metathesis de alquinos con cierre de anillo (RCAM). La formación del macrociclo se logró mediante RCAM en el sitio C(9)/C(10), seguido de la descomplementación reductiva del complejo de hexacarbonilo de biscobalto con hipofosfito de etilpiperidinio . La isomerización del doble enlace inducida por radicales y la epoxidación dirigida del doble enlace C(11)-C(12) completaron la síntesis .

Métodos de Producción Industrial: La rizoxina es biosintetizada por Paraburkholderia rhizoxinica, una endosimbionte bacteriana del hongo Rhizopus microsporus . La endosimbionte bacteriana puede cultivarse independientemente en cultivo, lo que permite la recolección de rizoxina y compuestos relacionados sin la necesidad de síntesis química total .

Análisis De Reacciones Químicas

Tipos de Reacciones: La rizoxina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La rizoxina puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos con diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Medicina: La rizoxina ha sido sometida a ensayos clínicos como fármaco anticancerígeno, aunque no llegó a etapas posteriores debido a la baja actividad in vivo. Sigue siendo un compuesto valioso para desarrollar nuevos agentes antimitóticos.

Mecanismo De Acción

La rizoxina ejerce sus efectos al unirse a la beta-tubulina en las células eucariotas, interrumpiendo la formación de microtúbulos. Esto evita la formación del huso mitótico, inhibiendo la división celular . Además, la rizoxina puede despolimerizar los microtúbulos ensamblados, contribuyendo aún más a su actividad antimitótica . Los objetivos moleculares y las vías involucradas incluyen la subunidad de beta-tubulina y el proceso de ensamblaje de los microtúbulos .

Comparación Con Compuestos Similares

La rizoxina es similar a otros agentes que interrumpen los microtúbulos, como los alcaloides de la Vinca y la maytansina. tiene características estructurales y sitios de unión únicos que la distinguen de estos compuestos .

Compuestos Similares:

Alcaloides de la Vinca: Estos compuestos también se unen a la tubulina e interrumpen la formación de microtúbulos, pero tienen diferentes sitios de unión y mecanismos de acción.

El sitio de unión único y las características estructurales de la rizoxina la convierten en un compuesto valioso para desarrollar nuevos agentes terapéuticos con mayor eficacia y menos efectos secundarios .

Actividad Biológica

Rhizoxin, a potent antimitotic agent, is derived from the fungus Rhizopus microsporus, which is known to cause rice seedling blight. The compound exhibits significant anti-tumor activity and has garnered interest for its unique mechanism of action, primarily through its interaction with β-tubulin in eukaryotic cells.

Biosynthesis and Structure

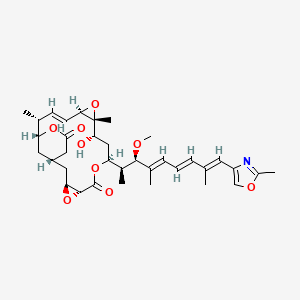

This compound is biosynthesized by the bacterial endosymbiont Paraburkholderia rhizoxinica, which resides within R. microsporus. This relationship allows for the production of this compound without the need for total chemical synthesis, although such methods are feasible. The structural composition of this compound includes a 16-membered lactone ring linked to an oxazole ring via a long unsaturated chain, which is crucial for its biological activity .

The primary mechanism through which this compound exerts its biological effects involves binding to β-tubulin, disrupting microtubule formation and consequently inhibiting cell division. This action is similar to that of Vinca alkaloids, another class of antimitotic agents. This compound can also depolymerize assembled microtubules, leading to mitotic arrest in various eukaryotic cells, including those of vertebrates and plants .

Antitumor Activity

This compound has undergone clinical trials as an anti-cancer drug; however, it did not progress to later stages due to low in vivo activity. Despite this limitation, related compounds such as mertansine have shown improved biological activity . The antitumor efficacy of this compound has been attributed to its ability to effectively bind to β-tubulin, leading to potent depolymerization of microtubules .

Ecological Role

Recent studies have highlighted this compound's ecological role beyond its antitumor properties. It serves as a protective agent against micropredators, suggesting that it may function as an anti-predator defense mechanism for R. microsporus. This finding underscores the dual role of this compound as both a toxin and a protective agent in natural ecosystems .

Clinical Observations

A notable case involved a 65-year-old woman undergoing CAR T-cell therapy for multiple myeloma who developed bacteremia associated with Mycetohabitans rhizoxinica. This case illustrates the potential clinical implications of this compound-producing organisms in immunocompromised patients, where the presence of such pathogens can complicate treatment outcomes .

Experimental Studies

In laboratory settings, researchers have demonstrated that this compound exhibits toxicity against various eukaryotes, including nematodes and amoebas. For instance, exposure to methanol extracts from R. microsporus cultures significantly reduced the survival rates of the parasitic amoeba Entamoeba histolytica by 58%, indicating a broad spectrum of biological activity .

Comparative Efficacy Table

| Compound | Source | Target | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | Rhizopus microsporus | Eukaryotic cells | Binds β-tubulin, disrupts microtubules | Limited clinical trials |

| Mertansine | Synthetic derivatives | Cancer cells | Similar to Vinca alkaloids | Advanced clinical trials |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to study Rhizoxin’s mechanism of action on microtubule dynamics?

this compound binds to β-tubulin, inhibiting microtubule polymerization. To investigate this, use in vitro tubulin polymerization assays with purified tubulin and monitor polymerization kinetics via turbidity measurements or fluorescence-based methods (e.g., FITC-labeled tubulin). For cellular studies, employ immunofluorescence microscopy to visualize microtubule disruption in treated vs. untreated cells, using markers like α-tubulin antibodies. Include dose-response curves to quantify inhibitory concentrations (IC50) across cell lines .

Q. How to design experiments assessing this compound’s impact on mitotic arrest?

Synchronize cell cultures (e.g., HeLa or MCF-7 cells) using thymidine block or nocodazole treatment, then expose to this compound at varying concentrations. Analyze cell cycle progression via flow cytometry (PI staining) and mitotic indices using phospho-histone H3 staining. Validate results with time-lapse microscopy to capture real-time mitotic defects (e.g., monopolar spindles) .

Q. What methodologies are critical for structural characterization of this compound and its analogs?

Combine high-resolution NMR (e.g., ^13C and ^1H chemical shift analysis) with computational modeling (DFT calculations at the mPW1PW91/6-31G(d) level) to resolve stereochemistry and macrocyclic conformations. X-ray crystallography of this compound-tubulin co-complexes can further elucidate binding interactions .

Q. How to validate the purity and identity of newly synthesized this compound derivatives?

Use HPLC with UV/Vis or MS detection for purity assessment (>95%). For structural confirmation, employ HRMS (high-resolution mass spectrometry) and compare NMR data (e.g., ^13C shifts) with literature values. Document synthetic protocols in detail, including solvent systems and purification steps, to ensure reproducibility .

Q. What comparative frameworks are used to evaluate this compound against other antimitotic agents (e.g., paclitaxel)?

Design parallel assays measuring microtubule stabilization (paclitaxel-like agents) vs. destabilization (this compound). Use cell viability assays (MTT or ATP-based) and microtubule morphology scoring. Contrast IC50 values across cancer cell lines and normal cells to assess therapeutic windows .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s dual antifungal and antitumor efficacy?

Conduct transcriptomic profiling (RNA-seq) of this compound-treated fungal vs. cancer cells to identify divergent pathways. Use genetic knockout models (e.g., CRISPR-Cas9) in fungi to test whether β-tubulin mutations confer resistance, and compare with human β-tubulin isoform selectivity .

Q. What synthetic biology strategies enable engineered production of this compound via bacterial endosymbionts?

Apply single-cell implantation techniques to transfer this compound biosynthetic gene clusters (e.g., from Rhizopus chinensis) into bacterial hosts. Validate functionality via LC-MS detection of this compound congeners and assess stability over multiple generations under selective pressure .

Q. How to address discrepancies in reported this compound IC50 values across studies?

Standardize assay conditions (e.g., cell density, serum concentration, exposure time) and validate using reference compounds (e.g., colchicine). Perform meta-analyses of published data to identify confounding variables (e.g., cell line heterogeneity) and replicate key studies with orthogonal methods (e.g., live-cell imaging vs. endpoint assays) .

Q. What computational models predict this compound’s structure-activity relationships (SAR) for analog design?

Develop QSAR models using descriptors like logP, polar surface area, and tubulin-binding affinity (molecular docking scores). Train models on datasets of this compound analogs with known bioactivity, and validate via synthesis and testing of top-predicted compounds .

Q. How to integrate cross-disciplinary approaches (e.g., pharmacology and microbiology) to study this compound resistance?

Combine in vitro evolution (serial passaging of cancer cells/fungi under this compound selection) with whole-genome sequencing to identify resistance mutations. Correlate findings with clinical isolates and use molecular dynamics simulations to predict mutation impacts on drug binding .

Propiedades

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.